1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one
Overview
Description
1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one is a chemical compound with the molecular formula C15H13ClN2O. It is known for its unique structure, which includes an indole core substituted with an aminophenylmethyl group and a chlorine atom. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
The synthesis of 1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-aminobenzyl chloride with 6-chloroindole-2-one under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Scientific Research Applications
1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical compound, particularly in the treatment of various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one can be compared with other indole derivatives, such as:
1-(4-aminophenyl)-2,3-dihydro-1H-indole-2-one: Similar structure but lacks the chlorine atom, which may result in different chemical and biological properties.
6-chloro-1-(4-nitrophenyl)-2,3-dihydro-1H-indol-2-one:
1-(4-methoxyphenyl)-6-chloro-2,3-dihydro-1H-indol-2-one: The methoxy group may impart different electronic properties and reactivity compared to the amino group
Properties
IUPAC Name |
1-[(4-aminophenyl)methyl]-6-chloro-3H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-12-4-3-11-7-15(19)18(14(11)8-12)9-10-1-5-13(17)6-2-10/h1-6,8H,7,9,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOCNKBFZSKJIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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